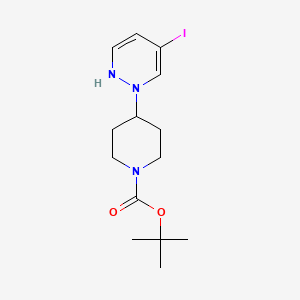

tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate

CAS No.: 1245646-75-6

Cat. No.: VC2709865

Molecular Formula: C14H22IN3O2

Molecular Weight: 391.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245646-75-6 |

|---|---|

| Molecular Formula | C14H22IN3O2 |

| Molecular Weight | 391.25 g/mol |

| IUPAC Name | tert-butyl 4-(4-iodo-1H-pyridazin-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-8-5-12(6-9-17)18-10-11(15)4-7-16-18/h4,7,10,12,16H,5-6,8-9H2,1-3H3 |

| Standard InChI Key | LQHGDQWPWOCYLF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=CN2)I |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=CN2)I |

Introduction

Chemical Identity and Structural Characteristics

tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate is a heterocyclic organic compound containing both piperidine and pyridazine ring systems. The molecule features several key structural components that define its chemical identity and reactivity profile.

Basic Identification Parameters

The compound is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1245646-75-6 |

| Molecular Formula | C₁₄H₂₂IN₃O₂ |

| Molecular Weight | 391.25 g/mol |

| MDL Number | MFCD17677387 |

| Storage Temperature | 2-8°C |

These basic parameters provide essential information for researchers working with this compound in laboratory settings .

Structural Features

The structure of tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate consists of:

-

A pyridazine ring with an iodine atom at the 5-position

-

A piperidine ring attached to the pyridazine at the 1-position

-

A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen

This molecular architecture creates a three-dimensional structure with specific electronic and steric properties that influence its chemical behavior and potential applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate is crucial for its proper handling, storage, and application in chemical synthesis.

Physical Properties

While specific experimental data on the physical properties of this exact compound is limited in the available literature, several characteristics can be inferred based on its structure and molecular weight:

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | Likely a crystalline powder |

| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water |

| Melting Point | Not specified in available literature |

Chemical Reactivity

The reactivity of this compound is determined by its functional groups:

-

The pyridazine ring with an iodine substituent presents opportunities for various coupling reactions, particularly palladium-catalyzed cross-couplings

-

The piperidine ring, protected by the Boc group, can undergo N-deprotection under acidic conditions

-

The dihydropyridazine system may undergo oxidation to the corresponding pyridazine

These reactive sites make the compound valuable as a synthetic intermediate in pharmaceutical research .

Applications in Chemical Research and Pharmaceutical Development

tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate and similar compounds have significant applications in pharmaceutical research and drug development.

Role as Synthetic Intermediate

The primary application of this compound appears to be as a synthetic intermediate in the preparation of more complex pharmaceutically active molecules. The iodine functionality provides a valuable handle for further transformations through cross-coupling reactions .

| Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigerated) |

| Atmosphere | Preferably inert (to prevent oxidation) |

| Container | Airtight, amber glass container to protect from light |

| Additional Precautions | Keep away from moisture and oxidizing agents |

Proper storage helps maintain the compound's stability and prevents degradation during long-term storage .

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate and confirm its structural identity and purity.

Chromatographic Analysis

Chromatographic techniques useful for purity assessment include:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

These techniques would help establish the purity profile and detect any synthesis-related impurities.

Future Research Directions

Research involving tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate and related compounds continues to evolve, with several promising avenues for future investigation.

Challenges and Opportunities

Several challenges and opportunities exist in the research involving this compound:

-

Limited published data on the specific biological activities of this compound presents opportunities for novel discoveries

-

The reactive iodine functionality allows for diverse chemical transformations

-

Development of green chemistry approaches for its synthesis would improve sustainability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume